1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid is a heterocyclic compound that contains multiple functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors under specific conditions. The pyridine and imidazole rings are then introduced through subsequent reactions, often involving condensation and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9N5O3 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-10(16-20-7)8-3-2-4-13-11(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) |
InChI Key |
SZXVKDRAIRAISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.